molecular formula C9H13Br B1147359 1-Bromo-6,6-dimethyl-2-hepten-4-yne CAS No. 126764-15-6

1-Bromo-6,6-dimethyl-2-hepten-4-yne

Cat. No.: B1147359
CAS No.: 126764-15-6
M. Wt: 201.10 g/mol
InChI Key: OOLYZFSILFGXCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-6,6-dimethyl-2-hepten-4-yne is an organic compound with the molecular formula C9H13Br. It is characterized by the presence of a bromine atom attached to a hepten-4-yne structure, which includes a double bond and a triple bond in its carbon chain. This compound is known for its unique reactivity due to the presence of both alkyne and alkene functionalities.

Scientific Research Applications

1-Bromo-6,6-dimethyl-2-hepten-4-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

1-Bromo-6,6-dimethyl-2-hepten-4-yne: A Comprehensive Review of its Mechanism of Action

This compound is a compound with a wide range of applications in the pharmaceutical and agrochemical industries . This article provides a detailed overview of its mechanism of action, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It is commonly used in organic synthesis as a reagent for the introduction of bromine and alkynyl groups into various molecules . Therefore, its targets can be inferred to be the molecules that require the addition of these groups during synthesis.

Mode of Action

The mode of action of this compound involves the introduction of bromine and alkynyl groups into target molecules . This interaction results in the formation of new compounds with altered properties, which can be utilized in various applications in the pharmaceutical and agrochemical industries.

Biochemical Pathways

Given its role in the synthesis of complex organic compounds , it can be inferred that it plays a part in various biochemical pathways involved in the synthesis of these compounds.

Pharmacokinetics

Given its use in the synthesis of complex organic compounds , it can be inferred that its bioavailability would depend on the specific properties of the resulting compounds.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific compounds that it helps synthesize. As a reagent, its primary role is to facilitate the formation of these compounds, which can then exert their own effects at the molecular and cellular levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is recommended to avoid dust formation, inhaling mist, gas or vapors, and contact with skin and eyes when handling this compound . Furthermore, it should be stored in a well-ventilated place away from open flames and heat sources .

Biochemical Analysis

Biochemical Properties

1-Bromo-6,6-dimethyl-2-hepten-4-yne plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor or activator of specific enzymes involved in metabolic pathways. The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to changes in their activity. Additionally, this compound can interact with proteins through non-covalent interactions, such as hydrogen bonding and van der Waals forces, affecting their conformation and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the activity of key signaling molecules, leading to changes in downstream signaling events. Furthermore, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, resulting in upregulation or downregulation of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with regulatory elements in the genome. These interactions can result in alterations in the transcriptional activity of specific genes, ultimately affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo degradation under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways or enhancement of cellular function. At high doses, this compound can induce toxic or adverse effects, including cellular damage, oxidative stress, and inflammation. Threshold effects have been observed in studies, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that play essential roles in cellular metabolism. This compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit or activate enzymes involved in glycolysis, the citric acid cycle, or lipid metabolism, resulting in alterations in energy production and storage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound can interact with specific transporters or binding proteins that facilitate its uptake and distribution. Once inside the cell, this compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, where it exerts its effects. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, this compound may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne can be synthesized through various methods. One common approach involves the bromination of 6,6-dimethyl-2-hepten-4-yne using bromine or a bromine-containing reagent under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-6,6-dimethyl-2-hepten-4-yne undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Addition Reactions: The double and triple bonds in the compound can participate in addition reactions with halogens, hydrogen, and other reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

    Addition: Hydrogen gas with a palladium catalyst for hydrogenation.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products:

    Substitution: Formation of 6,6-dimethyl-2-hepten-4-ol.

    Addition: Formation of 1,2-dibromo-6,6-dimethyl-2-heptene.

    Oxidation: Formation of 6,6-dimethyl-2-hepten-4-one or 6,6-dimethyl-2-heptenoic acid.

Comparison with Similar Compounds

1-Bromo-6,6-dimethyl-2-hepten-4-yne can be compared with other similar compounds, such as:

    1-Chloro-6,6-dimethyl-2-hepten-4-yne: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.

    6,6-Dimethyl-2-hepten-4-yne: Lacks the halogen atom, making it less reactive in substitution reactions.

    1-Bromo-6,6-dimethyl-2-heptene: Contains only a double bond, affecting its reactivity in addition reactions.

The uniqueness of this compound lies in its dual functionality, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-Bromo-6,6-dimethyl-2-hepten-4-yne can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product through a series of reactions.", "Starting Materials": [ "2-Methyl-3-buten-2-ol", "Sodium bromide", "Sulfuric acid", "Sodium hydroxide", "Acetylene", "Palladium on carbon" ], "Reaction": [ "Step 1: 2-Methyl-3-buten-2-ol is reacted with sulfuric acid to form 2-methyl-3-buten-2-ol sulfate.", "Step 2: Sodium bromide is added to the reaction mixture to form 2-methyl-3-buten-2-ol bromide.", "Step 3: The bromide is then reacted with sodium hydroxide to form 2-methyl-3-buten-2-ol.", "Step 4: Acetylene is added to the reaction mixture to form 2-methyl-3-butyn-2-ol.", "Step 5: Palladium on carbon is used as a catalyst to dehydrogenate 2-methyl-3-butyn-2-ol to form 1-Bromo-6,6-dimethyl-2-hepten-4-yne." ] }

CAS No.

126764-15-6

Molecular Formula

C9H13Br

Molecular Weight

201.10 g/mol

IUPAC Name

1-bromo-6,6-dimethylhept-2-en-4-yne

InChI

InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3

InChI Key

OOLYZFSILFGXCC-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC=CCBr

Canonical SMILES

CC(C)(C)C#CC=CCBr

Origin of Product

United States

Synthesis routes and methods

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the significance of 1-Bromo-6,6-dimethyl-2-hepten-4-yne in the synthesis of Terbinafine?

A1: this compound serves as a crucial intermediate in the synthesis of Terbinafine []. It reacts with N-methyl-1-naphthalenemethanamine to yield the final Terbinafine molecule. The bromine atom acts as a leaving group, facilitating the formation of a new carbon-nitrogen bond with the amine group of N-methyl-1-naphthalenemethanamine.

Q2: Are there any modifications to the synthesis route involving this compound in this research?

A2: While the research paper doesn't explicitly detail any modifications specific to the reaction involving this compound, it does mention improvements in the synthesis of other precursor compounds []. These improvements could potentially contribute to a more efficient overall synthesis of Terbinafine. Further research and optimization of each reaction step, including the one involving this compound, would be beneficial to enhance the overall yield and cost-effectiveness of the synthesis process.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.